molecular formula C18H16N4O4 B2384780 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1235040-45-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No.: B2384780
CAS No.: 1235040-45-5
M. Wt: 352.35
InChI Key: ZECPMQJZPSNPGN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a benzo[d][1,2,3]triazin-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed arylation to construct the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation for enantioselectivity . The synthesis may also involve aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is unique due to its specific combination of the benzo[d][1,3]dioxole and benzo[d][1,2,3]triazin-4-one structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11(22-18(24)13-4-2-3-5-14(13)20-21-22)17(23)19-9-12-6-7-15-16(8-12)26-10-25-15/h2-8,11H,9-10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECPMQJZPSNPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)N3C(=O)C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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